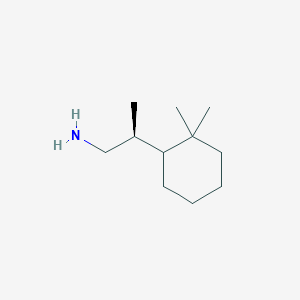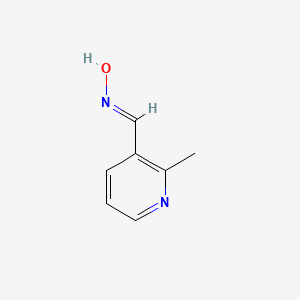
3-Pyridinecarboxaldehyde, 2-methyl-, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Pyridinecarboxaldehyde, 2-methyl-, oxime” is a chemical compound with the molecular formula C6H6N2O . It is also known by other names such as Nicotinaldehyde, oxime; Nicotinaldoxime; 3-Pyridinealdoxime; Pyridine-3-aldoxime; Pyridine, 3-formyl-, oxime .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using computational methods . Quantum chemical calculations have been made to determine structure parameters in the ground state .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 122.1246 . More specific properties like density and boiling point are not available for this exact compound, but for a similar compound, 3-Pyridinecarboxaldehyde, the density is reported to be 1.141 g/mL at 20 °C .Wissenschaftliche Forschungsanwendungen
Gastric Ulcer Prevention
Pyridinecarboxaldehyde (and ketone) O-substituted oximes, including variants of 3-Pyridinecarboxaldehyde, 2-methyl-, oxime, have been demonstrated to play a role in preventing gastric ulcers. This finding was based on studies where a range of these compounds were synthesized and screened for their antiulcer activity in rats (Moffett, Robert, Schumann, & Paquette, 1979).
Chemical Kinetics and Mechanisms
Research focusing on the kinetics and mechanism of oxime formation from pyridinecarboxaldehydes, including this compound, provides insights into the rate-limiting steps and transition states involved in these chemical reactions. Such understanding is crucial in the field of synthetic chemistry for designing and optimizing new compounds and reactions (Malpica et al., 1994).
Organometallic Chemistry
Studies in organometallic chemistry have shown that pyridinecarboxaldehyde oximes, like this compound, can interact with various organo-derivatives of Group III elements. These interactions lead to the formation of oximates with potential applications in catalysis, material science, and as precursors for synthesizing complex molecular structures (Pattison & Wade, 1968).
Reactivation of Phosphorylated Acetylcholinesterase
Research has indicated the potential use of pyridinecarboxaldehyde oximes, including this compound, in the reactivation of phosphorylated acetylcholinesterase (AChE), a critical enzyme involved in nerve function. The application of such compounds could be significant in the treatment of diseases or conditions where AChE is compromised (Hagedorn & Hohler, 1976).
Safety and Hazards
The safety data sheet for a similar compound, 3-Pyridinecarboxaldehyde, indicates that it is classified as having acute oral toxicity, skin irritation, skin sensitization, and specific target organ toxicity (single exposure). It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .
Zukünftige Richtungen
The future directions for the study of “3-Pyridinecarboxaldehyde, 2-methyl-, oxime” and similar compounds could involve further experimental and theoretical investigations to fully understand their structural, energetic, and vibrational properties . Additionally, more research is needed to understand their synthesis, chemical reactions, mechanism of action, and safety and hazards.
Eigenschaften
IUPAC Name |
(NE)-N-[(2-methylpyridin-3-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6-7(5-9-10)3-2-4-8-6/h2-5,10H,1H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFLCMCHTJSAGJ-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

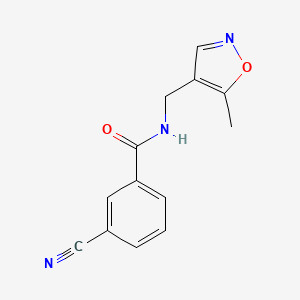


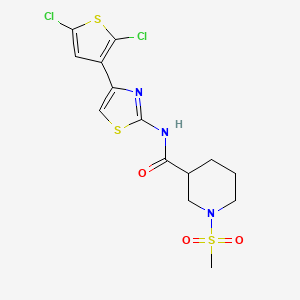
![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2485698.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2485699.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]quinoxaline-6-carboxamide](/img/structure/B2485701.png)
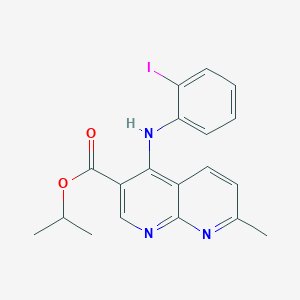
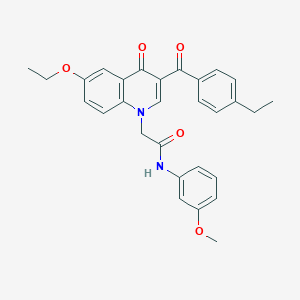
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2485709.png)
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2485710.png)
